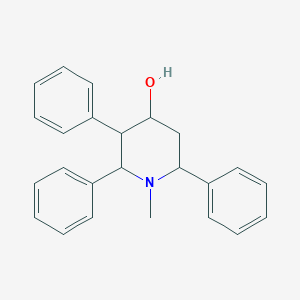
1-Methyl-2,3,6-triphenylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3,6-triphenylpiperidin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C24H26N2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Neuroprotective Properties:
MTPP has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that MTPP may act as a monoamine oxidase B (MAO-B) inhibitor, which is crucial in the metabolism of neuroactive amines. This inhibition can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with Parkinson's disease .
Antimicrobial Activity:
Studies have shown that MTPP exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound’s structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death.
Pharmacological Applications
Analgesic Effects:
MTPP has been explored for its analgesic properties. Animal model studies suggest that it may provide pain relief through modulation of pain pathways in the central nervous system. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for pain management .
Anticancer Potential:
Recent investigations into MTPP's anticancer properties reveal promising results. The compound has been shown to inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicate that MTPP may induce apoptosis in these cells, making it a candidate for further development in cancer therapy .
Synthesis and Derivatives
MTPP can be synthesized through various organic reactions, including cyclization processes involving triphenylpiperidine derivatives. The synthesis typically involves multiple steps to achieve the desired purity and yield .
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Cyclization Reaction | Formation of piperidine ring | 75% |
| Reduction Reaction | Conversion to alcohol form | 85% |
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice models demonstrated that administration of MTPP significantly improved motor function and reduced neurodegeneration markers when compared to control groups. This study supports the hypothesis that MTPP may be beneficial in treating neurodegenerative disorders .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, MTPP was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity .
特性
CAS番号 |
124069-10-9 |
|---|---|
分子式 |
C24H26N2 |
分子量 |
343.5 g/mol |
IUPAC名 |
1-methyl-2,3,6-triphenylpiperidin-4-ol |
InChI |
InChI=1S/C24H25NO/c1-25-21(18-11-5-2-6-12-18)17-22(26)23(19-13-7-3-8-14-19)24(25)20-15-9-4-10-16-20/h2-16,21-24,26H,17H2,1H3 |
InChIキー |
UCUTYQPQDASXNZ-UHFFFAOYSA-N |
SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
正規SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
同義語 |
1-Methyl-2,3,6-triphenyl-4-piperidinamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















